tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolopyrazine core modified with a tert-butyl carbamate group. This scaffold is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly receptor antagonists and enzyme inhibitors. Its tert-butyl group enhances solubility and serves as a protective group during synthetic processes . The compound is notably associated with the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, where it appears as a process-related impurity .
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLFQQWHATAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674303 | |
| Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-79-1 | |
| Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Triazolopyrazine Formation via Cyclocondensation
The triazolopyrazine core is typically constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with pyrazine precursors. For example, 2-chloropyrazine reacts with hydrazine hydrate in ethanol under controlled heating (60–61°C for 15 hours) to form a dihydropyrazine hydrazine intermediate . Subsequent cyclization is achieved using trifluoroacetic anhydride and methanesulfonic acid under reflux, yielding the triazolo[4,3-a]pyrazine scaffold . While the original patent targets a trifluoromethyl-substituted analog , omitting the trifluoroacetylation step allows isolation of the unsubstituted core structure.
Key parameters influencing cyclization efficiency:
-
Temperature : Prolonged reflux (42–60 hours at 110°C) ensures complete ring closure .
-
Acid catalyst : Methanesulfonic acid enhances reaction rates by protonating intermediates .
-
Solvent : Chlorobenzene facilitates high-temperature stability during cyclization .
Boc Protection of the Amine Group
Following core formation, the secondary amine at position 7 is protected using di-tert-butyl dicarbonate (Boc anhydride) . This step is critical for preventing unwanted side reactions in subsequent synthetic steps. The reaction is typically conducted in dichloromethane or THF with a base such as triethylamine or DMAP at 0–25°C .
Optimized Boc protection conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 85–90% |
| Base | Triethylamine | 88% |
| Temperature | 0°C → 25°C (ramp) | Minimizes hydrolysis |
| Reaction Time | 12–16 hours | Complete conversion |
Post-reaction, the product is purified via silica gel chromatography using ethyl acetate/hexanes gradients .
Alternative Route: Cyclization with Triethyl Orthoformate
An alternative method reported in the Journal of Organic Chemistry involves cyclizing hydrazinylpyrazine derivatives using triethyl orthoformate and p-toluenesulfonic acid in toluene . This one-pot procedure eliminates the need for isolating intermediates, streamlining synthesis:
-
Hydrazinylpyrazine preparation : Hydrazine hydrate reacts with 2-chloropyrazine in ethanol at 60°C .
-
Cyclization : Triethyl orthoformate (2 equiv) and p-toluenesulfonic acid (0.2 equiv) in toluene under reflux for 5 hours .
-
Boc protection : Direct addition of Boc anhydride to the reaction mixture post-cyclization .
Advantages :
Hydrogenation and Final Modifications
For fully saturated derivatives, hydrogenation of the dihydrotriazolopyrazine core is performed using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) . Post-hydrogenation, Boc protection is reintroduced if compromised during reduction.
Critical considerations :
-
Catalyst loading : 5–10% Pd/C ensures complete saturation without over-reduction .
-
Solvent system : Ethanol/water mixtures (4:1) enhance catalyst activity .
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methodologies:
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Cyclization | 65 | 93.3 | Scalability (>100 g batches) | Multi-step purification |
| One-Pot Cyclization | 78 | 98.5 | Reduced step count | Sensitivity to moisture |
Industrial-Scale Adaptations
For industrial production, the patent route is favored due to its robustness:
Chemical Reactions Analysis
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Derivatives
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is synthesized through various methods. One notable synthesis involves the reaction of di-tert-butyl dicarbonate with appropriate triazole precursors. This compound serves as an intermediate for synthesizing more complex molecules, including those with potential therapeutic effects against diabetes and other conditions.
Diabetes Treatment
One of the primary applications of this compound is its role as an intermediate in the synthesis of Sitagliptin analogs. Sitagliptin is a well-known medication used to manage type II diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases insulin secretion and decreases glucagon levels in the bloodstream .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from the triazole framework have shown promise in targeting specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazolo-pyrazine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Case Study 1: Synthesis for Diabetes Analog
In a study focused on synthesizing Sitagliptin analogs, this compound was utilized as a key building block. The synthetic route involved multiple steps that successfully yielded compounds with enhanced DPP-4 inhibitory activity compared to the original Sitagliptin molecule. The resulting analogs showed improved pharmacokinetic profiles and reduced side effects in preclinical trials .
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were synthesized and screened for anticancer activity against breast cancer cell lines. The results indicated that several derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. These findings suggest that further optimization could lead to promising candidates for cancer therapy .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. For example, as a c-Met kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrazine core permits extensive structural diversification. Below is a systematic comparison with analogs, focusing on substituents, physicochemical properties, and applications:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity and Bioactivity Chloro (Cl): Introduces a site for nucleophilic substitution or cross-coupling (e.g., Suzuki reactions), enabling further functionalization . Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for drug candidates. The CF₃ analog is a documented impurity in sitagliptin synthesis .
Synthetic Yields and Methods
- The trifluoromethyl derivative is synthesized in 90% yield via condensation with trifluoromethyl-substituted hydrazides .
- Pyrazine-substituted analogs (e.g., tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-triazolo-pyrazine-7-carboxylate) are prepared via refluxing with pyrazinecarbohydrazide (50% yield over two steps) .
Biological Applications
- P2X7 Antagonists : Derivatives like RB3 (CF₃ and aryl carboxamide) show potent receptor antagonism, with structural rigidity contributing to high melting points (~200°C) .
- DPP-4 Inhibitor Intermediates : The parent compound and its CF₃ analog are critical in sitagliptin production, emphasizing the scaffold’s versatility .
Physicochemical Data
- Rotamerism : Compounds like 4-(4-fluorophenyl)-1-(3-trifluoromethyl-triazolo-pyrazinyl)butane-1,3-dione (R5d) exhibit hindered amide bond rotation, complicating NMR analysis but offering conformational diversity for binding .
- Spectroscopic Characterization : HRMS and LCMS data (e.g., m/z = 344 [M+H]+ for RB3) confirm structural integrity across derivatives .
Biological Activity
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS No. 723286-79-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 224.26 g/mol
- Purity : >95%
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Research indicates that this compound may inhibit certain kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
- Neuroprotective Effects : Investigations into its neuroprotective potential have shown promise in models of neurodegenerative diseases.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Moderate inhibition of CDK4/6 | |
| Antimicrobial | Effective against E. coli | |
| Neuroprotection | Reduced neuronal apoptosis in vitro |
Case Study 1: Kinase Inhibition
A study assessed the inhibitory effects of this compound on cyclin-dependent kinases (CDKs). The compound demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range against CDK4/6, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
In vitro testing revealed that this compound exhibited significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 3: Neuroprotective Effects
Research conducted on neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways.
Discussion
The biological activities of this compound suggest a versatile pharmacological profile with implications for drug development in oncology and infectious diseases. Its ability to inhibit key kinases positions it as a candidate for further investigation in cancer therapeutics.
Q & A
Basic: What are the key steps in synthesizing tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate?
The synthesis typically involves cyclization and Boc-protection steps. For example:
- Step 1 : React tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate with pyrazine-2-carbohydrazide in refluxing 1-butanol for 16 hours to form the triazolo-pyrazine core .
- Step 2 : Purify the product using silica gel chromatography (2.5% MeOH in DCM) to isolate the Boc-protected intermediate.
- Step 3 : Deprotection with HCl/EtOH (1.25M) yields the free base, which is further purified via chromatography (10% MeOH in DCM) .
Key considerations : Reaction time, solvent choice, and chromatographic conditions significantly impact yield.
Basic: How is the purity and identity of this compound validated in synthetic workflows?
Methodology includes:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity (e.g., tert-butyl group at δ ~1.4 ppm and pyrazine/triazole protons in aromatic regions) .
- Elemental analysis : Ensure C, H, N, and O content matches theoretical values .
Note : Cross-referencing with analogs (e.g., tert-butyl 3-bromo derivatives) can resolve ambiguities in spectral interpretation .
Advanced: How can researchers optimize the reaction yield for triazolo-pyrazine ring formation?
Key variables to optimize:
- Catalyst screening : Ruthenium(IV) oxide hydrate and NaIO₄ have been used for oxidation steps in related triazolo-pyrazine derivatives, improving regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., NMP) enhance cyclization efficiency compared to alcohols .
- Temperature control : Reflux conditions (e.g., 100°C in DMFA) for 24 hours maximize ring closure .
Data-driven approach : Design of Experiments (DoE) can systematically evaluate solvent, temperature, and catalyst interactions .
Advanced: What strategies are effective for resolving data contradictions in structure-activity relationship (SAR) studies?
Contradictions may arise from:
- Bioassay variability : Standardize P2X7 receptor binding assays (e.g., IC₅₀ measurements using HEK293 cells expressing human/rat P2X7) to ensure reproducibility .
- Metabolic interference : Use liver microsomal stability assays to identify metabolites that may skew SAR data (e.g., tert-butyl deprotection in vivo) .
- Computational modeling : Molecular docking (e.g., with P2X7 cryo-EM structures) can rationalize discrepancies between in vitro and in vivo potency .
Advanced: How is in vivo target engagement assessed for P2X7 antagonists derived from this scaffold?
Methodology includes:
- Ex vivo autoradiography : Administer radiolabeled analogs (e.g., [¹¹C] derivatives) to rats and quantify receptor occupancy in brain tissue .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (via LC-MS/MS) with receptor occupancy over time .
- Blood-brain barrier (BBB) permeability : Use logD measurements (optimal range: 2–3) and P-gp efflux assays to prioritize compounds with CNS penetration .
Basic: What analytical challenges arise in characterizing tert-butyl-protected intermediates?
Common issues:
- Degradation during storage : Boc groups hydrolyze under acidic/humid conditions. Store intermediates at −20°C in anhydrous DCM .
- Mass spectrometry artifacts : In-source fragmentation of the Boc group can mimic impurities. Use low-energy ionization (e.g., ESI−) to mitigate this .
- NMR signal overlap : Use 2D techniques (e.g., HSQC) to resolve overlapping peaks in diastereomeric mixtures .
Advanced: How can researchers leverage this scaffold for non-CNS targets (e.g., metabolic diseases)?
Approaches include:
- DPP-IV inhibition : Introduce hydrophilic substituents (e.g., pyrazine-2-carboxamide) to enhance peripheral activity, as seen in sitagliptin analogs .
- PK optimization : Adjust logP via fluorination (e.g., 3-trifluoromethyl derivatives) to reduce CNS penetration while maintaining target affinity .
- In vivo efficacy models : Test glucose-lowering effects in diabetic rodents (e.g., Zucker rats) to validate therapeutic potential .
Advanced: What are the limitations of current synthetic routes, and how can they be addressed?
Limitations:
- Low yields in cyclization steps : Yields often fall below 50% due to competing side reactions. Switching to microwave-assisted synthesis may improve efficiency .
- Scalability issues : Boc deprotection with HCl/EtOH generates stoichiometric waste. Explore enzymatic or catalytic deprotection methods .
- Purification challenges : Replace silica chromatography with preparative HPLC for polar intermediates (e.g., free-base triazolo-pyrazines) .
Basic: What safety precautions are required when handling this compound?
- Toxicity data : Limited acute toxicity reports, but related triazolo-pyrazines show moderate cytotoxicity (e.g., IC₅₀ > 10 µM in HepG2 cells). Handle with standard PPE .
- Reactivity hazards : Avoid strong acids/bases to prevent Boc deprotection or ring-opening reactions .
- Waste disposal : Neutralize acidic reaction mixtures before disposal to avoid hazardous gas release .
Advanced: How can computational tools guide the design of novel derivatives?
- QSAR modeling : Train models on published IC₅₀ data (e.g., P2X7 antagonists) to predict substituent effects on potency .
- Free-energy perturbation (FEP) : Simulate binding energetics of trifluoromethyl or pyrazine substitutions to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to optimize solubility (e.g., cLogP < 3) and metabolic stability (CYP3A4 liability screening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
